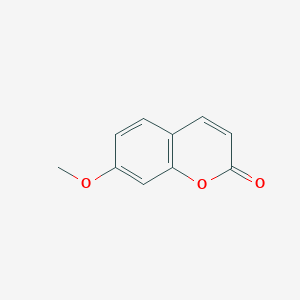

7-Methoxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Herniarin, a naturally occurring coumarin derivative, is primarily found in plants like rupturewort (Herniaria glabra) and chamomile (Matricaria recutita) []. While its traditional usage dates back centuries in various cultures, contemporary scientific research is exploring its potential applications in various fields:

Anti-inflammatory and Antioxidant Properties

Several studies suggest herniarin possesses anti-inflammatory and antioxidant properties. In vitro (test tube) and in vivo (animal) studies have shown its ability to:

- Reduce inflammation: Herniarin may suppress the production of inflammatory markers like interleukins and tumor necrosis factor-alpha (TNF-α) [].

- Scavenge free radicals: Herniarin's antioxidant activity helps combat oxidative stress, which can contribute to various diseases [].

These findings warrant further investigation to understand herniarin's potential role in managing inflammatory conditions and its impact on oxidative stress-related diseases.

Antimicrobial and Antifungal Activity

Research indicates herniarin might exhibit antimicrobial and antifungal properties. Studies have observed its effectiveness against:

- Bacteria: Herniarin may inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli [].

- Fungi: Studies suggest herniarin possesses antifungal activity against Candida albicans, a common fungal pathogen.

While these findings are promising, more research is necessary to evaluate herniarin's efficacy and safety as a potential antimicrobial or antifungal agent.

Other Potential Applications

Preliminary research explores other potential applications of herniarin, including:

- Neuroprotective effects: Studies suggest herniarin might protect brain cells from damage, potentially offering benefits in neurodegenerative diseases.

- Anticancer properties: In vitro studies observed herniarin's ability to induce cell death in cancer cells.

7-Methoxycoumarin, also known as Herniarin, is a naturally occurring compound belonging to the coumarin family, characterized by a methoxy group at the seventh position of its coumarin structure. Its chemical formula is and it features a unique aromatic system that contributes to its diverse biological activities and applications. This compound is notable for its fluorescence properties, making it valuable in various scientific studies, particularly in biological and chemical research.

The mechanism of action of herniarin is still under investigation. However, research suggests it might possess antioxidant, anti-inflammatory, and antitumor properties []. Studies have shown its potential to reduce genotoxicity and apoptosis caused by cisplatin in bone marrow cells of rats []. Additionally, some research suggests a possible role in modulating smooth muscle relaxation [].

Additionally, 7-methoxycoumarin can undergo methylation reactions, as demonstrated in the synthesis of various derivatives. For example, the methylation of 7-hydroxycoumarin yields 7-methoxycoumarin through a straightforward reaction involving dimethyl sulfate .

The biological activity of 7-methoxycoumarin is extensive. It has been shown to exhibit antioxidant properties, which are beneficial for protecting cells from oxidative stress. Furthermore, research indicates that it possesses hepatoprotective effects and may act as an allergen . Notably, studies have demonstrated its anti-nociceptive effects, significantly inhibiting pain responses in experimental models .

Moreover, 7-methoxycoumarin has been explored for its potential applications in fluorescence labeling due to its unique optical properties, which facilitate tracking biological processes .

The synthesis of 7-methoxycoumarin can be achieved through several methods:

- Pechmann Reaction: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, resorcinol can react with methyl acetoacetate to yield coumarins including 7-methoxycoumarin .

- Methylation: The hydroxy group on 7-hydroxycoumarin can be methylated using dimethyl sulfate or other methylating agents to produce 7-methoxycoumarin .

- Photochemical Methods: Photodimerization reactions under UV light can also lead to modifications of 7-methoxycoumarin derivatives .

7-Methoxycoumarin finds applications across various fields:

- Fluorescence Labeling: Its fluorescent properties make it suitable for use as a fluorescent label in biochemical assays and imaging techniques.

- Antioxidant Studies: It serves as a model compound for studying antioxidant mechanisms and potential therapeutic agents against oxidative stress-related diseases.

- Pharmaceutical Development: Its biological activities suggest potential roles in drug development for pain management and liver protection.

Research has indicated that 7-methoxycoumarin interacts with various biological targets. For instance, studies have shown that it can inhibit specific pain pathways by modulating nociceptive responses in animal models . Additionally, its role as a fluorochrome allows it to interact with cellular components during fluorescence microscopy studies, aiding in the visualization of cellular processes .

Several compounds share structural similarities with 7-methoxycoumarin. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Coumarin | Basic coumarin structure without substitutions | Found in many plants; used as a flavoring agent |

| 7-Hydroxycoumarin | Hydroxy group at position seven | Exhibits different biological activities; used as a fluorescent probe |

| 4-Methyl-7-methoxycoumarin | Methyl group at position four | Enhanced fluorescence properties; used in high-performance liquid chromatography |

| Brominated Coumarins | Bromine substituents at various positions | Used for specific labeling and targeting in biological studies |

The uniqueness of 7-methoxycoumarin lies in its specific methoxy substitution at position seven, which influences its solubility, reactivity, and biological activity compared to other coumarins.

Structural Characteristics and Molecular Parameters

7-Methoxycoumarin, chemically known as 7-methoxy-2H-1-benzopyran-2-one, represents a naturally occurring coumarin derivative characterized by a methoxy group substitution at the 7-position of the coumarin ring system [1]. The compound exhibits the molecular formula C10H8O3 with a molecular weight of 176.17 daltons [1] [2]. The Chemical Abstracts Service registry number for 7-methoxycoumarin is 531-59-9, and it is also known by several synonyms including herniarin, ayapanin, and methylumbelliferone [2] [3].

The structural framework consists of a fused benzopyran ring system with a lactone carbonyl group at the 2-position and a methoxy substituent at the 7-position [1]. The compound presents as a solid at room temperature with a characteristic crystalline appearance ranging from white to yellow to orange powder or crystal form [1] [6]. The melting point of 7-methoxycoumarin has been consistently reported across multiple sources as 116.0 to 121.0 degrees Celsius, with most precise measurements indicating 118 degrees Celsius [1] [4] [5].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H8O3 | [1] [2] |

| Molecular Weight | 176.17 g/mol | [1] [2] |

| CAS Registry Number | 531-59-9 | [1] [2] |

| Melting Point | 116.0-121.0°C | [1] [5] |

| Density | 1.2±0.1 g/cm³ | [5] |

| Boiling Point | 335.3±37.0°C at 760 mmHg | [5] |

| Flash Point | 138.6±21.1°C | [5] |

The computed properties reveal additional molecular characteristics essential for understanding the compound's behavior [2]. The exact mass is recorded as 176.047348 daltons, while the polar surface area amounts to 39.44 square angstroms [5]. The logarithmic partition coefficient (LogP) value of 1.78 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [5].

Spectroscopic Properties

UV/Vis Spectroscopy (λmax: 217, 323 nm)

The ultraviolet-visible spectroscopic properties of 7-methoxycoumarin are characterized by two distinct absorption maxima at 217 nanometers and 323 nanometers [39]. These absorption bands are fundamental to the compound's photochemical behavior and represent electronic transitions typical of the coumarin chromophore system [11]. The absorption at 323 nanometers corresponds to the longest wavelength absorption band and exhibits significant intensity, making it particularly important for fluorescence applications [12] [25].

Research has demonstrated that the ultraviolet spectrum of 7-methoxycoumarin shows characteristic absorption patterns consistent with coumarin-like compounds [14]. The absorption maxima at 219.2 nanometers and 323.2 nanometers have been specifically documented for herniarin in aqueous extracts, confirming the spectroscopic identity of the compound [14]. The molar extinction coefficient at 323.75 nanometers has been measured as 11,820 M⁻¹cm⁻¹, indicating strong light absorption at this wavelength [25].

The bathochromic shift observed in the absorption spectrum compared to unsubstituted coumarin is attributed to the electron-donating nature of the methoxy group at the 7-position [13]. This substitution pattern influences the electronic distribution within the molecule, resulting in the characteristic red-shifted absorption bands that distinguish 7-methoxycoumarin from other coumarin derivatives [13].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-methoxycoumarin through both proton and carbon-13 analysis [18] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the structural identity and substitution pattern of the molecule [18]. The methoxy group protons appear as a singlet at approximately 3.91 parts per million, representing the three equivalent protons of the OCH3 substituent [19] [23].

The aromatic region of the proton spectrum displays multiple signals corresponding to the benzene ring protons [19]. These aromatic protons appear as distinct multipiples in the region between 6.2 and 7.9 parts per million, with specific coupling patterns that reflect the substitution pattern on the coumarin ring system [19] [23]. The lactone protons at positions 3 and 4 of the coumarin ring exhibit characteristic chemical shifts and coupling constants consistent with the α,β-unsaturated lactone structure [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 7-methoxycoumarin with distinct signals for each carbon environment [19] [23]. The carbonyl carbon of the lactone functionality appears significantly downfield at approximately 161 parts per million, characteristic of ester carbonyl carbons [19]. The methoxy carbon signal appears at approximately 56 parts per million, while the aromatic carbons display signals throughout the aromatic region between 100 and 160 parts per million [23].

Infrared Spectroscopy

The infrared spectroscopic analysis of 7-methoxycoumarin reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule [24] [26] [29]. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the lactone group, which appears at approximately 1700 to 1730 wavenumbers [24] [28]. This carbonyl stretch is characteristic of α,β-unsaturated lactones and represents one of the most diagnostic peaks in the spectrum [28].

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, consistent with aromatic systems [26]. The methoxy group contributes characteristic absorption bands including carbon-oxygen stretching vibrations in the fingerprint region between 1000 and 1300 wavenumbers [26] [28]. The carbon-hydrogen bending vibrations of the methoxy group appear at specific frequencies that distinguish this substituent from other alkyl groups [26].

Additional absorption bands in the infrared spectrum include aromatic carbon-carbon stretching vibrations and out-of-plane bending modes characteristic of the substitution pattern on the benzene ring [26] [28]. The lactone carbon-oxygen stretching vibration appears as a strong absorption band, further confirming the presence of the pyranone ring system [28].

Fluorescence Properties and Mechanisms

7-Methoxycoumarin exhibits remarkable fluorescence properties that make it valuable for various analytical and biological applications [32] [33] [36]. The compound demonstrates strong fluorescence emission with an excitation maximum at 350 nanometers and emission maximum at 385 nanometers [36] [44]. The fluorescence quantum yield has been measured as 0.44 at an excitation wavelength of 325 nanometers, indicating efficient conversion of absorbed photons to emitted fluorescence [37].

The fluorescence mechanism of 7-methoxycoumarin involves electronic excitation followed by radiative decay from the first excited singlet state [32] [34]. The methoxy substituent at the 7-position acts as an electron-donating group, enhancing the fluorescence intensity through intramolecular charge transfer effects [35]. This charge transfer character contributes to the large Stokes shift observed between absorption and emission wavelengths [36].

Three-dimensional fluorescence spectroscopy reveals two sets of fluorescence peaks for 7-methoxycoumarin: a weak peak at excitation/emission wavelengths of 215/392 nanometers and a strong peak at 325/392 nanometers [37]. The fluorescence intensity of the compound is sensitive to environmental factors including pH, solvent polarity, and the presence of metal ions [37]. Under acidic to weakly alkaline conditions, the fluorescence intensity remains relatively stable, but decreases significantly under strongly alkaline conditions [37].

Solubility Properties in Various Solvents

The solubility characteristics of 7-methoxycoumarin vary significantly across different solvent systems, reflecting the compound's amphiphilic nature [39] [40] [44]. In organic solvents, 7-methoxycoumarin demonstrates good solubility, with particularly favorable dissolution in ethanol, dimethyl sulfoxide, and dimethyl formamide [39]. The solubility in ethanol is approximately 5 milligrams per milliliter, while in dimethyl sulfoxide and dimethyl formamide, the solubility increases to approximately 10 milligrams per milliliter [39].

The compound exhibits limited solubility in aqueous systems, being described as sparingly soluble in aqueous buffers [39]. However, enhanced aqueous solubility can be achieved through co-solvent systems [39]. When first dissolved in dimethyl sulfoxide and then diluted with aqueous buffer, 7-methoxycoumarin achieves a solubility of approximately 0.2 milligrams per milliliter in a 1:4 solution of dimethyl sulfoxide to phosphate-buffered saline at pH 7.2 [39].

| Solvent | Solubility | Notes |

|---|---|---|

| Ethanol | ~5 mg/mL | Good solubility [39] |

| DMSO | ~10 mg/mL | Excellent solubility [39] |

| DMF | ~10 mg/mL | Excellent solubility [39] |

| Water | Sparingly soluble | Limited aqueous solubility [39] |

| DMSO:PBS (1:4) | ~0.2 mg/mL | Enhanced through co-solvent [39] |

The moderate solubility characteristics are consistent with the compound's LogP value of 1.78, indicating balanced hydrophilic and lipophilic properties [5]. Additional organic solvents including acetonitrile, alcohols, and chloroform also provide good dissolution for 7-methoxycoumarin [44]. The solubility properties are influenced by the methoxy substituent, which provides some polar character while maintaining the overall lipophilic nature of the coumarin framework [40].

Stability Under Different Conditions

The stability of 7-methoxycoumarin under various environmental conditions has been extensively studied, revealing important insights into the compound's behavior under different chemical environments [45] [46]. Under normal storage conditions at room temperature in dry environments, 7-methoxycoumarin demonstrates excellent stability [1] [6]. The compound should be stored in cool, dark conditions below 15 degrees Celsius to maintain optimal stability over extended periods [1].

pH conditions significantly influence the stability of 7-methoxycoumarin [45]. Under circumneutral pH conditions (pH 6-8.5), the compound exhibits good stability for extended periods [45]. However, at highly alkaline conditions (pH > 10), the compound undergoes degradation reactions that affect its spectroscopic properties and chemical integrity [45]. The degradation under alkaline conditions occurs more rapidly under aerobic conditions compared to anaerobic environments, suggesting oxygen-dependent degradation pathways [45].

Temperature stability studies reveal that 7-methoxycoumarin maintains structural integrity at moderate temperatures but undergoes thermal decomposition at elevated temperatures [46]. The melting point range of 116-121 degrees Celsius represents the temperature at which the crystalline structure changes, but thermal decomposition occurs at higher temperatures [1] [46]. Light exposure, particularly ultraviolet radiation, can induce photochemical reactions that alter the compound's structure and properties [45].

The compound demonstrates stability in organic solvents under normal laboratory conditions [45]. However, prolonged exposure to strong oxidizing agents or extreme pH conditions can lead to chemical modifications [45]. Metal ions, particularly iron species, can form complexes with 7-methoxycoumarin, and these complexes show varying stability depending on pH and atmospheric conditions [45].

Reactivity Patterns

Electrophilic Substitutions

7-Methoxycoumarin undergoes electrophilic aromatic substitution reactions characteristic of electron-rich aromatic systems [50] [51]. The methoxy group at the 7-position acts as a strong electron-donating substituent, activating the benzene ring toward electrophilic attack [51]. This activation is particularly pronounced at positions ortho and para to the methoxy group, making positions 6 and 8 of the coumarin ring system most susceptible to electrophilic substitution .

Bromination reactions of 7-methoxycoumarin proceed readily under mild conditions, typically involving bromine in acetic acid as solvent . The bromination occurs preferentially at the 5-position, adjacent to the hydroxyl or methoxy substituent, yielding 5-bromo-6-hydroxy-7-methoxycoumarin derivatives . The reaction mechanism follows the classical electrophilic aromatic substitution pathway, involving formation of a sigma complex intermediate followed by proton elimination [50] [51].

Halogenation reactions with molecular chlorine and bromine proceed through concerted mechanisms in nonpolar solvents, bypassing the traditional arenium ion intermediates described in classical mechanisms [50]. The electron-donating nature of the methoxy substituent facilitates these reactions by stabilizing the developing positive charge during the electrophilic attack [50] [51]. The regioselectivity of these reactions is governed by the electronic effects of the methoxy substituent and steric considerations around the reaction site [50].

Nucleophilic Reactions

While 7-methoxycoumarin is primarily susceptible to electrophilic attack due to its electron-rich aromatic system, the compound can undergo nucleophilic reactions under specific conditions . The lactone carbonyl group represents the most electrophilic site in the molecule and can be attacked by nucleophiles under appropriate conditions . These reactions typically require strong nucleophiles and may involve ring-opening of the lactone functionality .

The methoxy group itself can serve as a leaving group under strongly acidic conditions, allowing for nucleophilic substitution at the 7-position . However, these reactions require harsh conditions and are not commonly employed in synthetic applications . The electron-rich nature of the aromatic ring generally disfavors nucleophilic aromatic substitution reactions .

Metal-catalyzed reactions can facilitate nucleophilic substitutions that would otherwise be unfavorable . Palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at specific positions of the coumarin ring system . These reactions proceed through organometallic intermediates and allow for the selective functionalization of the aromatic ring .

Photochemical Behavior

7-Methoxycoumarin exhibits diverse photochemical behavior depending on the wavelength and intensity of irradiation [56] [57] [58]. Under ultraviolet irradiation, the compound undergoes various photochemical transformations including dimerization, isomerization, and photocleavage reactions [56] [59]. Deep ultraviolet irradiation at 254 nanometers induces dimerization reactions that lead to cyclobutane formation through [2+2] cycloaddition mechanisms [56].

The photochemical dimerization of 7-methoxycoumarin produces multiple isomeric cyclobutane dimers with different configurations [56] [59]. Upon irradiation at 365 nanometers, the compound undergoes topographical changes in crystalline form, demonstrating photomechanical effects [56]. These photoinduced structural changes can lead to crystal bending and formation of various crystal morphologies [56].

Photocleavage reactions occur when 7-methoxycoumarin derivatives are subjected to near-ultraviolet irradiation [57] [58]. These reactions proceed through heterolytic mechanisms involving carbocation intermediates and result in the release of leaving groups [58]. The quantum efficiency of photocleavage depends on the nature of the leaving group and solvent conditions [58]. The photochemical behavior is influenced by the electron-donating methoxy substituent, which affects the excited-state properties and reaction pathways [58].

7-Methoxycoumarin represents one of the most important naturally occurring and synthetically valuable coumarin derivatives, with multiple synthetic pathways available for its preparation. The compound finds extensive applications in pharmaceutical research, fluorescence studies, and fragrance industries, necessitating the development of efficient, scalable, and environmentally sustainable synthetic methodologies.

Classical Synthetic Routes

Synthesis from 7-Hydroxycoumarin

The direct methylation of 7-hydroxycoumarin represents one of the most straightforward and widely employed methods for 7-methoxycoumarin synthesis. This approach involves the selective O-methylation of the hydroxyl group at position 7 of the coumarin scaffold [1] [2]. The reaction typically employs dimethyl sulfate as the methylating agent in the presence of potassium hydroxide as a base under carefully controlled conditions.

The general procedure involves dissolving 7-hydroxycoumarin (2.2 mmol) in acetonitrile (2.0 mL), followed by the addition of solid potassium hydroxide (1.5 or 3 equivalents) [1]. The reaction mixture is stirred for thirty minutes to ensure complete deprotonation of the phenolic hydroxyl group. Subsequently, dimethyl sulfate (2.1 equivalents) is added to the mixture, and the reaction is heated to 40°C for 48 hours [1]. The progress of the reaction is monitored by thin-layer chromatography analysis until completion.

This methylation protocol demonstrates exceptional efficiency, achieving yields of up to 95% under optimized conditions [1]. The high selectivity of this method stems from the enhanced nucleophilicity of the phenoxide anion formed upon deprotonation, which readily attacks the electrophilic methyl groups of dimethyl sulfate. The reaction proceeds through a classical SN2 mechanism, resulting in the formation of 7-methoxycoumarin and the liberation of methyl hydrogen sulfate as a byproduct.

One significant advantage of this approach is its applicability to various 7-hydroxycoumarin derivatives, allowing for the preparation of a diverse array of 7-methoxycoumarin analogues [3]. However, the method requires careful handling due to the highly toxic nature of dimethyl sulfate, necessitating appropriate safety measures and waste disposal protocols.

Pechmann Condensation Method

The Pechmann condensation represents a cornerstone methodology in coumarin chemistry, originally developed by Hans von Pechmann in 1883 [4] [5]. This versatile synthetic transformation enables the construction of the coumarin framework through the acid-catalyzed condensation of phenols with β-keto esters. For 7-methoxycoumarin synthesis, this method typically involves the reaction of 4-methoxyphenol (para-cresol methyl ether) with ethyl acetoacetate under acidic conditions.

The classical Pechmann condensation employs concentrated sulfuric acid as the catalyst, with reaction temperatures ranging from 100 to 150°C and reaction times extending from 2 to 8 hours [6] [7]. The mechanism involves initial protonation of the β-keto ester carbonyl group, followed by nucleophilic attack of the phenol oxygen atom. This leads to the formation of an intermediate ester, which subsequently undergoes intramolecular cyclization through electrophilic aromatic substitution. The final step involves dehydration to yield the desired coumarin product [4].

Under optimized classical conditions, the Pechmann condensation can achieve yields ranging from 60 to 85% for 7-methoxycoumarin synthesis [6]. The method benefits from the use of readily available starting materials and well-established reaction protocols. However, the harsh acidic conditions and elevated temperatures can lead to side reactions and product decomposition, particularly with sensitive substrates.

Modern variations of the Pechmann condensation have been developed to address these limitations. These include the use of milder acidic catalysts such as p-toluenesulfonic acid, Lewis acids like aluminum chloride, and heterogeneous catalysts including ion-exchange resins and solid acids [8] [6]. These modifications often result in improved yields, reduced reaction times, and enhanced selectivity while maintaining the fundamental mechanistic pathway.

Reaction with Dimethyl Sulfate

An alternative approach to 7-methoxycoumarin synthesis involves the direct reaction of appropriate precursors with dimethyl sulfate under controlled conditions. This method extends beyond simple methylation reactions and encompasses more complex transformations involving dimethyl sulfate as both a methylating agent and a dehydrating reagent [9] [10].

The reaction with dimethyl sulfate can be performed under various conditions depending on the specific substrate and desired outcome. For instance, when starting from 7-hydroxycoumarin derivatives bearing additional functional groups, dimethyl sulfate can facilitate simultaneous methylation and cyclization reactions [10]. The optimal reaction conditions typically involve moderate temperatures (40-80°C) and reaction times ranging from several hours to days, depending on substrate reactivity.

Safety considerations are paramount when working with dimethyl sulfate due to its severe toxicity and carcinogenic properties [9]. Proper ventilation, personal protective equipment, and emergency procedures must be in place. Alternative methylating agents such as methyl iodide, dimethyl carbonate, or trimethyl orthoformate may be considered for applications where safety concerns outweigh the efficiency advantages of dimethyl sulfate.

Modern Synthetic Approaches

Catalytic Methods

Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for coumarin synthesis, offering improved efficiency, selectivity, and environmental compatibility compared to traditional approaches. Several catalytic systems have been successfully applied to 7-methoxycoumarin synthesis, including transition metal catalysts, Lewis acids, and organocatalysts.

Iron-based catalytic systems have emerged as particularly attractive options for Pechmann condensation reactions. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been demonstrated to effectively catalyze the condensation of phenols with β-keto esters under mild conditions [6] [11]. When applied to 7-methoxycoumarin synthesis, this catalyst system achieves yields of up to 92% using only 10 mol% catalyst loading at 110°C in toluene for 3 hours [6].

Copper-based catalysts represent another promising class of catalytic systems for coumarin synthesis. Dipyridine copper chloride has been successfully employed as an efficient catalyst for Pechmann condensation reactions under both conventional heating and microwave irradiation conditions [8]. This catalyst system offers the advantages of recyclability and compatibility with solvent-free reaction conditions, addressing environmental concerns associated with traditional methods.

Heterogeneous catalytic systems have gained significant attention due to their ease of separation and potential for reuse. Various solid acid catalysts, including modified silica materials, zeolites, and supported metal complexes, have been developed for coumarin synthesis [6]. These systems often combine the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems (easy separation and recyclability).

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the field of coumarin chemistry by enabling rapid, efficient, and environmentally friendly synthetic transformations. The application of microwave irradiation to 7-methoxycoumarin synthesis has resulted in dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods [12] [13] [14].

The microwave-assisted Pechmann condensation typically employs solid catalysts such as iron(III) fluoride (FeF₃) under solvent-free conditions [12]. The reaction between appropriate phenols and β-keto esters can be completed in as little as 5 to 25 minutes under microwave irradiation, compared to several hours required for conventional heating. Yields ranging from 74 to 94% have been reported for various coumarin derivatives using this methodology [12] [13].

The enhanced reaction rates observed under microwave conditions result from the efficient heating of polar molecules through dielectric loss mechanisms. This leads to rapid temperature elevation throughout the reaction mixture, eliminating thermal gradients and hot spots that can cause side reactions or product decomposition [14]. Additionally, microwave heating can activate specific molecular vibrations and rotations, potentially facilitating bond formation and breaking processes.

Several microwave-assisted protocols have been developed specifically for 7-methoxycoumarin synthesis. These include solvent-free condensations using various solid acid catalysts, as well as solution-phase reactions in polar solvents [13] [14]. The choice of specific conditions depends on factors such as substrate compatibility, desired product purity, and scalability requirements.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering unprecedented control over reaction parameters and enabling continuous production of target compounds. The application of flow chemistry to 7-methoxycoumarin synthesis addresses several limitations of traditional batch processes, including poor heat and mass transfer, safety concerns with hazardous reagents, and scalability challenges [15] [16].

Continuous flow synthesis of coumarins typically employs tubular reactors with precise temperature and residence time control [15]. The reaction mixture is pumped through heated coil reactors where the condensation reaction occurs under carefully controlled conditions. This approach enables excellent heat transfer, efficient mixing, and precise control over reaction stoichiometry.

One significant advantage of flow chemistry for 7-methoxycoumarin synthesis is the enhanced safety profile when working with hazardous reagents such as dimethyl sulfate or strong acids. The small volumes of reactive materials present in the flow system at any given time significantly reduce the risks associated with runaway reactions or accidental exposure [15]. Additionally, the continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters.

Flow chemistry systems can be readily scaled from laboratory to industrial production scales by numbering up (parallel operation of multiple reactors) or scaling out (increasing reactor dimensions) [16]. This scalability, combined with the consistent product quality achievable through precise process control, makes flow chemistry an attractive option for commercial 7-methoxycoumarin production.

Green Chemistry Approaches to Synthesis

The principles of green chemistry have increasingly influenced the development of sustainable synthetic methodologies for 7-methoxycoumarin production. These approaches focus on minimizing environmental impact through the use of non-toxic reagents, renewable feedstocks, solvent-free conditions, and energy-efficient processes [17] [18] [19].

Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents for coumarin synthesis [3]. When combined with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst, DMC enables efficient O-methylation of hydroxycoumarins under mild conditions. This methodology avoids the use of highly toxic reagents such as dimethyl sulfate or methyl iodide while achieving excellent yields (95-98%) for various methylated products [3].

The DMC/DBU system operates through a unique catalytic mechanism wherein DBU activates DMC to generate a more reactive methylating species [3]. The reaction typically proceeds at 90°C under solvent-free conditions, with reaction times ranging from 12 to 72 hours depending on substrate reactivity. The non-toxic nature of DMC, combined with its dual role as both solvent and reagent, makes this approach particularly attractive for large-scale applications.

Mechanochemical synthesis represents another innovative green chemistry approach for coumarin preparation [20]. This methodology involves grinding solid reactants together in the absence of solvents, relying on mechanical energy to drive chemical transformations. While yields may be somewhat lower than solution-phase methods (63-85%), the complete elimination of organic solvents and the simplicity of the process make mechanochemical synthesis an environmentally attractive option [20].

Ultrasound-assisted synthesis has also been successfully applied to 7-methoxycoumarin preparation, offering reduced reaction times and improved yields compared to conventional heating methods [13] [19]. The acoustic cavitation effects generated by ultrasonic irradiation enhance mixing, mass transfer, and potentially create reactive intermediates that facilitate bond formation.

Industrial Production Methods

The industrial production of 7-methoxycoumarin requires careful consideration of factors including raw material costs, process safety, environmental impact, product quality, and economic viability. Different synthetic approaches may be optimal depending on the production scale and specific requirements of the intended application.

For large-scale industrial production, the classical Pechmann condensation remains a preferred method due to its well-established nature, readily available starting materials, and proven scalability [6] [21]. Industrial implementations typically employ continuous stirred tank reactors (CSTRs) or plug flow reactors (PFRs) with efficient heat transfer systems to maintain optimal reaction temperatures. Catalyst recycling and waste minimization strategies are essential components of economically viable industrial processes.

The choice of catalyst system for industrial production depends on factors including activity, selectivity, stability, and ease of separation. Heterogeneous catalysts are often preferred due to their recyclability and simplified product purification procedures. Solid acid catalysts such as sulfonated resins, zeolites, or supported metal complexes have been successfully implemented in industrial coumarin production [6].

Process intensification technologies, including microreactor systems and continuous flow reactors, are increasingly being considered for industrial 7-methoxycoumarin production [15]. These approaches offer advantages such as improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to achieve precise process control. The modular nature of these systems also enables flexible production capacity adjustment based on market demand.

Quality management systems are critical components of industrial 7-methoxycoumarin production, ensuring consistent product quality and compliance with regulatory requirements. This includes implementation of Good Manufacturing Practices (GMP), statistical process control, and comprehensive analytical testing protocols.

Quality Control in Synthesis

Rigorous quality control measures are essential for ensuring the consistent production of high-quality 7-methoxycoumarin meeting specifications for various applications. These measures encompass raw material qualification, in-process monitoring, final product testing, and stability studies.

Purity analysis represents the most critical quality parameter for 7-methoxycoumarin. High-Performance Liquid Chromatography (HPLC) with ultraviolet detection is the standard method for purity determination, typically requiring minimum purity levels of 98.0% [22] [23] [24]. Gas chromatography may also be employed for purity analysis, particularly for volatile impurities or residual solvents [22]. Thin-layer chromatography serves as a rapid screening method for in-process monitoring and preliminary purity assessment [23].

Identity confirmation is performed using a combination of spectroscopic techniques. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy provides definitive structural confirmation through characteristic signal patterns for the methoxy group (typically δ 3.8-4.0 ppm) and aromatic protons [23] [24]. Infrared (IR) spectroscopy confirms the presence of key functional groups, including the lactone carbonyl stretch (typically around 1720 cm⁻¹) and aromatic C-H stretches. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [23].

Melting point determination serves as both an identity test and a purity indicator for 7-methoxycoumarin. The compound typically exhibits a sharp melting point in the range of 116-121°C [22] [25] [24]. Significant deviation from this range or broad melting point ranges may indicate the presence of impurities or polymorphic variations.

Water content determination is crucial for maintaining product stability and preventing hydrolysis reactions during storage. Karl Fischer titration is the standard method for water content analysis, with typical specifications requiring water levels below 0.5% [22]. Residual solvent analysis is performed using gas chromatography to ensure compliance with regulatory limits for organic volatile impurities.

For applications involving fluorescence studies, additional quality control parameters include excitation and emission wavelength maxima (typically λex 350 nm; λem 385 nm) and fluorescence quantum yield measurements [26] [24]. These parameters ensure consistent performance in fluorescence-based applications and analytical methods.

Heavy metals analysis is required for pharmaceutical and food-grade applications, typically using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy. Total heavy metals content is generally limited to less than 10 ppm to ensure product safety [22].

Stability studies are conducted to establish appropriate storage conditions and shelf life for 7-methoxycoumarin. The compound is typically stored in cool, dry conditions protected from light to prevent photodegradation and oxidation [23] [25]. Long-term stability studies under various temperature and humidity conditions provide data for establishing expiration dating and storage recommendations.

Process validation is essential for establishing robust manufacturing procedures that consistently produce high-quality 7-methoxycoumarin. This includes establishing critical process parameters, demonstrating process repeatability and reproducibility, and defining acceptable ranges for key variables such as temperature, reaction time, and catalyst loading.

The implementation of statistical process control enables real-time monitoring of process performance and early detection of deviations that could impact product quality. Control charts for key parameters such as yield, purity, and impurity levels provide valuable tools for process optimization and troubleshooting.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

Other CAS

Metabolism Metabolites

Wikipedia

1-(2-Diphenyl)piperazine